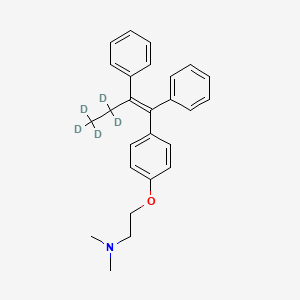
Tamoxifen-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamoxifen-5 is a selective estrogen receptor modulator (SERM) primarily used in the treatment and prevention of breast cancer. It has been a cornerstone in breast cancer therapy since its introduction in the late 1960s . This compound works by binding to estrogen receptors, thereby inhibiting the proliferative action of estrogen on mammary epithelium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tamoxifen-5 is synthesized through a multi-step process involving the reaction of 2-(4-bromophenyl)-2-phenylacetonitrile with dimethylamine, followed by a Grignard reaction with phenylmagnesium bromide. The final product is obtained after purification and crystallization .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Tamoxifen-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form metabolites such as 4-hydroxy-tamoxifen and endoxifen.
Reduction: Reduction reactions can modify the structure of this compound, affecting its pharmacological properties.
Substitution: Substitution reactions can occur at different positions on the this compound molecule, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed.
Major Products Formed:
Oxidation: 4-hydroxy-tamoxifen, endoxifen.
Reduction: Reduced derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tamoxifen-5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying selective estrogen receptor modulators.
Biology: Employed in research on estrogen receptor signaling pathways.
Medicine: Widely used in clinical trials for breast cancer treatment and prevention.
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Mechanism of Action
Tamoxifen-5 exerts its effects by binding to estrogen receptors, particularly estrogen receptor alpha (ERα). This binding inhibits the transcriptional activity of estrogen, thereby reducing the proliferation of estrogen-dependent breast cancer cells . The molecular targets include ERα and various signaling pathways such as the PI3K-PTEN/AKT/mTOR pathway .
Comparison with Similar Compounds
Raloxifene: Another selective estrogen receptor modulator used in the treatment of osteoporosis and breast cancer.
Clomiphene: Used in the treatment of infertility, it has a similar mechanism of action but different clinical applications.
Fulvestrant: A selective estrogen receptor degrader used in the treatment of hormone receptor-positive metastatic breast cancer.
Uniqueness of Tamoxifen-5: this compound is unique due to its dual role as both an estrogen receptor antagonist and partial agonist, making it highly effective in the treatment and prevention of breast cancer . Its long history of clinical use and extensive research make it a well-established therapeutic agent .
Properties
Molecular Formula |
C26H29NO |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-[(E)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25+/i1D3,4D2 |
InChI Key |
NKANXQFJJICGDU-MACVRGHVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















